molecular formula C18H15ClO3 B5756768 7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one

7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one

Cat. No.: B5756768
M. Wt: 314.8 g/mol
InChI Key: SZLLTRHTVVTCTE-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones, also known as coumarins. Coumarins are well-known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a benzyloxy group at the 7th position and a chloro group at the 6th position enhances the compound’s chemical properties, making it a valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4-ethyl-2H-chromen-2-one and benzyl alcohol.

    Reaction Conditions: The reaction is carried out under specific conditions, including the use of a suitable solvent (e.g., ethanol or methanol) and a catalyst (e.g., p-toluenesulfonic acid) to facilitate the formation of the benzyloxy group.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This approach allows for better control over reaction parameters, increased yield, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The chloro group at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 6th position.

Scientific Research Applications

7-(Benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: The compound is used in the development of dyes, optical brighteners, and fluorescent probes.

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one involves its interaction with specific molecular targets. The benzyloxy group enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of various biochemical pathways. The chloro group contributes to its stability and reactivity, allowing it to participate in diverse chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    7-Benzyloxy-4-methylcoumarin: Similar structure but with a methyl group instead of an ethyl group.

    6-Chloro-4-ethylcoumarin: Lacks the benzyloxy group at the 7th position.

    7-Hydroxy-6-chloro-4-ethylcoumarin: Contains a hydroxy group instead of a benzyloxy group.

Uniqueness

The unique combination of the benzyloxy and chloro groups in 7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for specific interactions with molecular targets, enhancing its potential as a therapeutic agent and research tool.

Properties

IUPAC Name

6-chloro-4-ethyl-7-phenylmethoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClO3/c1-2-13-8-18(20)22-16-10-17(15(19)9-14(13)16)21-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLLTRHTVVTCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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